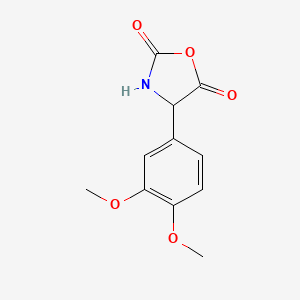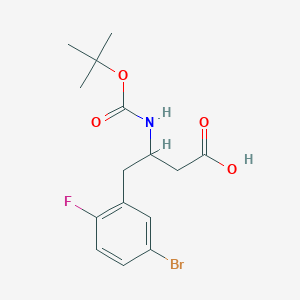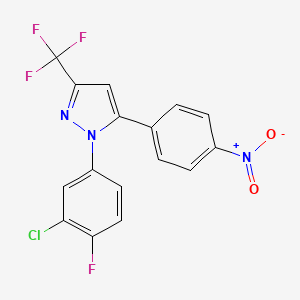
3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is an organic compound that features a unique structure combining an azetidine ring, a phenoxy group, and an ethynyl group
Vorbereitungsmethoden
The synthesis of 3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the azetidine ring.
Introduction of the Ethynyl Group: The ethynyl group is typically added through Sonogashira coupling reactions, involving a terminal alkyne and an aryl halide.
Esterification: The final step involves esterification to introduce the tert-butyl ester group, often using tert-butyl alcohol and an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: Reduction reactions can target the azetidine ring or the ethynyl group, leading to saturated or partially saturated products.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Chemical Biology: It can be used as a probe to study biological processes involving azetidine-containing compounds.
Industrial Chemistry: The compound’s reactivity and functional groups make it useful in various industrial chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with nucleophilic sites, while the azetidine ring can provide structural rigidity and influence the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester include:
3-(3-Phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Lacks the ethynyl group, which may result in different reactivity and applications.
3-(3-Ethynylphenoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Contains a pyrrolidine ring instead of an azetidine ring, potentially altering its biological activity and chemical properties.
3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid methyl ester: Has a methyl ester group instead of a tert-butyl ester, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C17H21NO3 |
|---|---|
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
tert-butyl 3-[(3-ethynylphenoxy)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-5-13-7-6-8-15(9-13)20-12-14-10-18(11-14)16(19)21-17(2,3)4/h1,6-9,14H,10-12H2,2-4H3 |
InChI-Schlüssel |
DKESIOSWXMIORS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=CC=CC(=C2)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719816.png)








